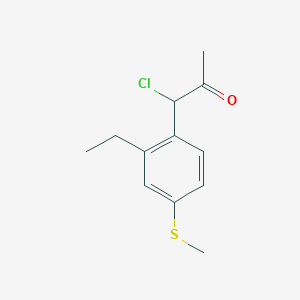

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. This compound is characterized by the presence of a chloro group, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-ethyl-4-(methylthio)benzene and chloroacetone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and well-documented case studies for "1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one" are not available within the provided search results, the existing information can be synthesized to suggest potential applications, particularly in scientific research.

Basic Information

"this compound" has the molecular formula C12H15ClOS and a molecular weight of approximately 242.76 g/mol . The compound's predicted boiling point is 328.1±42.0 °C .

Potential Applications in Scientific Research

The compound "1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one" is characterized by a unique structure including a chloro group, an ethyl group, a methylthio group, and a phenyl ring. The arrangement of these functional groups suggests its use in organic synthesis and medicinal chemistry, influencing its reactivity and biological activity. Research indicates it has been studied for potential therapeutic properties such as anti-inflammatory, anti-cancer, and anti-microbial. However, the exact mechanisms of action are still under investigation, with likely interactions occurring with specific biomolecular targets, leading to alterations in cellular processes.

Related Compounds

The search results also mention related compounds with similar structures, which may provide insights into the potential applications of "this compound":

- 1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one: Contains two chloro groups, enhancing reactivity.

- 1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Features chloromethyl substitution, affecting nucleophilicity.

- 1-Chloro-1-(3-bromo-4-(methylthio)phenyl)propan-2-one: Bromine substitution introduces different reactivity patterns.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism of action is subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 2-methyl-4’-(methylthio)-2-morpholinopropiophenone and other substituted propiophenones share structural similarities.

Uniqueness: The presence of the chloro group and the specific arrangement of substituents in this compound confer unique chemical and physical properties, making it distinct from other similar compounds.

Biologische Aktivität

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS and a molecular weight of 242.76 g/mol. This compound features several functional groups, including a chloro group, a carbonyl group, and a methylthio group, which contribute to its unique chemical properties and biological activities. It has garnered interest in various fields, including pharmacology and synthetic chemistry.

The compound's structure allows for diverse reactivity patterns due to its functional groups. The chloro group participates in nucleophilic substitution reactions, while the carbonyl group can form hydrogen bonds with biomolecules, potentially leading to significant biological effects .

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClOS |

| Molecular Weight | 242.76 g/mol |

| CAS Number | 1806399-80-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the compound can bind to proteins and enzymes, influencing their activity through mechanisms such as:

- Nucleophilic Substitution : The chloro group can undergo substitution reactions, modifying target molecules.

- Hydrogen Bonding : The carbonyl group forms hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

Case Studies

While direct case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

Study on Anticancer Activity

A study investigating chlorpromazine analogs demonstrated significant pro-apoptotic effects in cancer cell lines (A549 and HCT116). These findings suggest that compounds with similar structures to this compound could also possess anticancer activities through similar mechanisms .

Antioxidant Activity Research

Research on flavonoids has highlighted the importance of structural features in determining antioxidant capacity. Given the structural complexity of this compound, further investigation into its antioxidant properties could be warranted .

Eigenschaften

Molekularformel |

C12H15ClOS |

|---|---|

Molekulargewicht |

242.77 g/mol |

IUPAC-Name |

1-chloro-1-(2-ethyl-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClOS/c1-4-9-7-10(15-3)5-6-11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI-Schlüssel |

PWBSMKUGXYLBTH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=CC(=C1)SC)C(C(=O)C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.